molecular formula C9H15NO B13206895 1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one

1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one

Katalognummer: B13206895
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: DULMPBLQGNFHFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one is an organic compound that features a cyclopentene ring with an amino group and a methylpropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The synthesis typically begins with the preparation of the cyclopentene ring, followed by the introduction of the amino group and the methylpropanone moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(4-Aminocyclopent-2-en-1-yl)-2-methylpropan-1-one can be compared with other similar compounds, such as:

  • 1-(4-Aminocyclopent-2-en-1-yl)ethanone
  • 1-(4-Aminocyclopent-2-en-1-yl)-2-methylbutan-1-one

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the cyclopentene ring, amino group, and methylpropanone moiety, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-(4-aminocyclopent-2-en-1-yl)-2-methylpropan-1-one

InChI

InChI=1S/C9H15NO/c1-6(2)9(11)7-3-4-8(10)5-7/h3-4,6-8H,5,10H2,1-2H3

InChI-Schlüssel

DULMPBLQGNFHFA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1CC(C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.